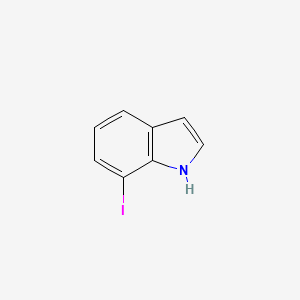

7-iodo-1H-indole

CAS No.: 89976-15-8

Cat. No.: VC3797519

Molecular Formula: C8H6IN

Molecular Weight: 243.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89976-15-8 |

|---|---|

| Molecular Formula | C8H6IN |

| Molecular Weight | 243.04 g/mol |

| IUPAC Name | 7-iodo-1H-indole |

| Standard InChI | InChI=1S/C8H6IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H |

| Standard InChI Key | VBKAPLYISDSUCE-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)I)NC=C2 |

| Canonical SMILES | C1=CC2=C(C(=C1)I)NC=C2 |

Introduction

7-Iodo-1H-indole, also known as 7-iodoindole, is a halogenated derivative of the indole ring system. It is a versatile compound used in various organic syntheses, particularly in the preparation of indole-based pharmaceuticals and other biologically active molecules. The compound has the molecular formula C₈H₆IN and the CAS number 89976-15-8 .

Synthesis and Applications

The synthesis of 7-iodo-1H-indole typically involves the iodination of indole. This compound serves as a key intermediate in the synthesis of more complex indole derivatives, such as 7-iodo-1H-indole-3-carbonitrile and 7-iodo-1H-indole-3-carbaldehyde, which are important in pharmaceutical chemistry .

Synthesis of Derivatives

-

7-Iodo-1H-indole-3-carbonitrile: This derivative is synthesized through a Friedel-Crafts acylation followed by a decarboxylation/dehydration sequence. The process starts with 7-iodoindole and involves the use of oxalyl dichloride in diethyl ether .

-

7-Iodo-1H-indole-3-carbaldehyde: This compound is another important derivative, used in various organic transformations. It is known for its reactivity and is used in the synthesis of complex molecules .

Safety and Handling

7-Iodo-1H-indole and its derivatives require careful handling due to their potential toxicity and reactivity. For example, 7-iodo-1H-indole-3-carbaldehyde is harmful if swallowed and causes skin irritation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume